molecular formula C23H20N6O2S B2697797 N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223895-80-4

N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2697797
CAS RN: 1223895-80-4
M. Wt: 444.51
InChI Key: YNEMXIFAFSMPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20N6O2S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

This compound and its derivatives have been evaluated computationally and pharmacologically for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. In particular, compounds related to this chemical structure have shown binding and moderate inhibitory effects in various assays, highlighting their potential in addressing multiple biological targets (M. Faheem, 2018).

Enzyme Inhibitory Activities

Research involving the synthesis of compounds structurally similar to the specified chemical has demonstrated their enzyme inhibitory potential. These compounds have been evaluated for their inhibition against enzymes like carbonic anhydrase and cholinesterase, indicating their potential in biochemical and therapeutic applications (N. Virk et al., 2018).

Anti-Cancer Activity

The compound's analogs have been researched for their anti-cancer activity. For example, derivatives of this compound have been synthesized and characterized for their potential against cancer cell lines, such as breast cancer cells. These studies contribute to our understanding of new ligand behaviors and their interactions with metal ions in cancer treatment (Afnan H. Ghani & Ammar J. Alabdali, 2022).

Herbicidal Activities

Studies have also focused on the synthesis of derivatives and analogs of this compound for potential use as herbicides. The research has explored the interaction of these compounds with important agricultural targets, demonstrating their effectiveness in controlling weed growth and providing insights into new herbicidal compounds (Yan-ping Luo et al., 2008).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-15-6-8-16(9-7-15)19-13-20-22-25-26-23(28(22)10-11-29(20)27-19)32-14-21(30)24-17-4-3-5-18(12-17)31-2/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSDHWVRILSSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.